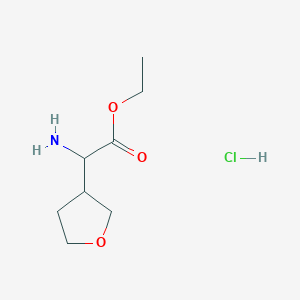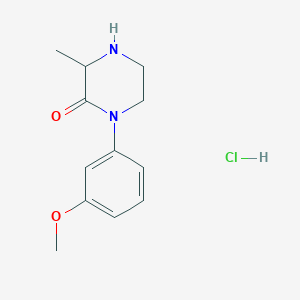
1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride
概要
説明
1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride, also known as MPMPH, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperazinone derivatives and has been found to have various biochemical and physiological effects.
作用機序
The exact mechanism of action of 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety and mood. 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability, leading to its anxiolytic and sedative effects.
生化学的および生理学的効果
1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride has been found to have various biochemical and physiological effects. It has been shown to reduce anxiety and improve mood in animal models. 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride has also been found to have anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride has been shown to have muscle relaxant properties, making it a potential treatment for muscle spasms.
実験室実験の利点と制限
One of the main advantages of using 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride in lab experiments is its well-defined pharmacological properties. It is a well-studied compound, and its effects on the central nervous system are well-established. Additionally, 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride has a low toxicity profile, making it a safe compound to use in lab experiments.
However, one of the limitations of using 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animals or cells. Additionally, 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride has a relatively short half-life, which can make it difficult to maintain a consistent level of the compound in the body.
将来の方向性
There are several future directions for the study of 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride. One area of research is the development of new analogs of 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride with improved pharmacological properties. Another area of research is the study of the long-term effects of 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride on the central nervous system. Additionally, the potential use of 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride as a treatment for epilepsy and muscle spasms warrants further investigation.
Conclusion:
In conclusion, 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride is a valuable tool in scientific research that has well-established pharmacological properties. Its anxiolytic, sedative, and anticonvulsant properties make it a potential treatment for anxiety, depression, and epilepsy. While there are limitations to its use in lab experiments, its well-defined pharmacological properties make it a valuable tool in the study of the central nervous system. Further research is needed to fully understand the mechanism of action of 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride and its potential therapeutic applications.
科学的研究の応用
1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride has been extensively used in scientific research as a tool to study the central nervous system. It has been found to have anxiolytic, sedative, and anticonvulsant properties. 1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride has also been used as a reference compound to evaluate the efficacy of other drugs. Its pharmacological properties make it a valuable tool in the study of anxiety, depression, and epilepsy.
特性
IUPAC Name |
1-(3-methoxyphenyl)-3-methylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-9-12(15)14(7-6-13-9)10-4-3-5-11(8-10)16-2;/h3-5,8-9,13H,6-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXLUVAMEJNAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1)C2=CC(=CC=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



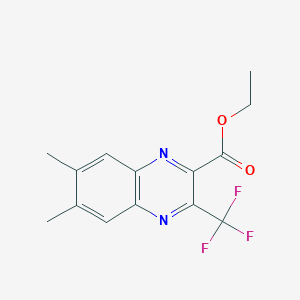
![3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B1458830.png)
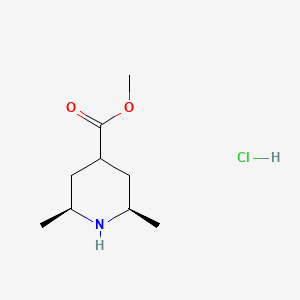
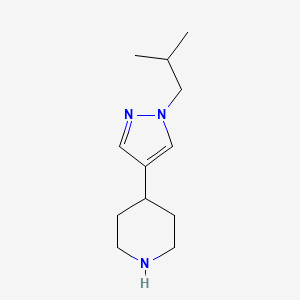
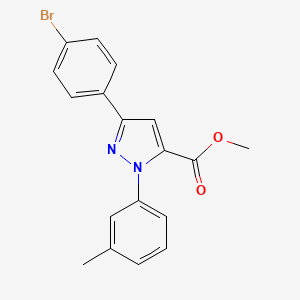
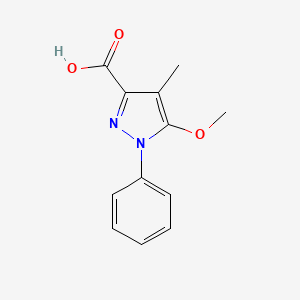
![6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1458838.png)
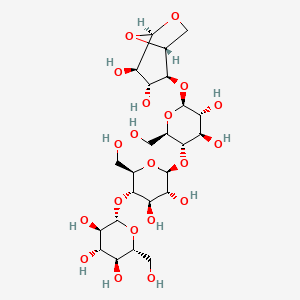

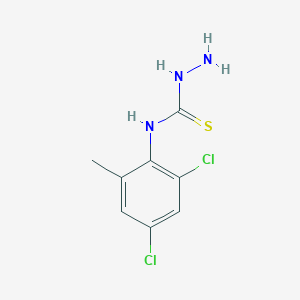
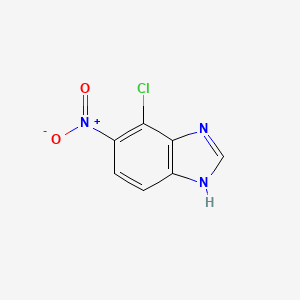

![(3-Methoxypropyl)(methyl){2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}amine](/img/structure/B1458848.png)
